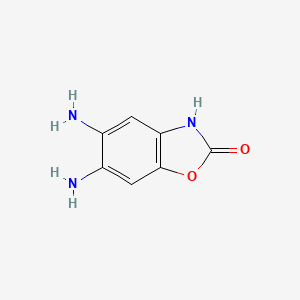

5,6-Diaminobenzoxazolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O2 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

5,6-diamino-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C7H7N3O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,8-9H2,(H,10,11) |

InChI Key |

QDDJHZNAFKFDQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)O2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Diaminobenzoxazolin 2 One and Its Derivatives

Retrosynthetic Analysis of the 5,6-Diaminobenzoxazolin-2-one Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For the this compound core, the primary disconnections involve the bonds forming the heterocyclic ring and the introduction of the amino groups.

A key retrosynthetic step is the disconnection of the carbamate (B1207046) C-N and C-O bonds of the oxazolinone ring. This leads back to a substituted o-aminophenol precursor. The two amino groups at positions 5 and 6 can be envisioned as being introduced through the reduction of corresponding nitro groups. This suggests a dinitro-substituted o-aminophenol as a key intermediate. Further disconnection of this intermediate would lead to a suitably substituted benzene (B151609) derivative.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Target Molecule | Disconnection Strategy | Key Precursor(s) |

| This compound | C-N and C-O bond cleavage of the oxazolinone ring. | 2-Amino-4,5-dinitrophenol |

| This compound | Functional Group Interconversion (FGI) of amino groups. | 5,6-Dinitrobenzoxazolin-2-one |

| 2-Amino-4,5-dinitrophenol | Nitration of an aminophenol derivative. | 2-Aminophenol |

Classical Organic Synthesis Routes to Benzoxazolinone Derivatives

Condensation and Cyclization Strategies

Classical approaches to the benzoxazolinone core often rely on the condensation of o-aminophenols with various carbonyl-containing reagents, followed by cyclization. ontosight.ai One of the most common methods involves the reaction of an o-aminophenol with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole, to form an intermediate isocyanate or carbamate, which then undergoes intramolecular cyclization. durham.ac.uk Another established method is the reaction of o-aminophenol with urea (B33335) at high temperatures. durham.ac.uk

For the synthesis of this compound, these classical routes would typically start from a pre-functionalized o-aminophenol, such as 2-amino-4,5-dinitrophenol. The dinitro compound can be cyclized to form 5,6-dinitrobenzoxazolin-2-one, which is then reduced to the target diamino compound. A patent describes a method for preparing 5,6-diaminobenzimidazolone-2 where a dinitro precursor is reduced using iron powder and hydrochloric acid in water. google.com A similar reduction strategy can be applied to 5,6-dinitrobenzoxazolin-2-one.

Multi-Step Synthesis from Precursors

Multi-step syntheses allow for the gradual construction of the target molecule, providing opportunities to introduce various functional groups. msu.edulibretexts.orgudel.edu A typical multi-step synthesis of this compound would begin with a simple, commercially available benzene derivative.

A plausible synthetic sequence is outlined below:

Nitration: Dinitration of a suitable phenol (B47542) or aniline (B41778) derivative to introduce the two nitro groups at the desired positions.

Functional Group Manipulation: Conversion of other functional groups to the required amino and hydroxyl groups on the benzene ring. For instance, starting with 4-nitrophenol, nitration can yield 2,4-dinitrophenol. Subsequent nucleophilic aromatic substitution of the hydroxyl group with an amine, followed by reduction and other manipulations, could lead to the desired 2-amino-4,5-dinitrophenol.

Cyclization: Formation of the benzoxazolinone ring using methods described in section 2.2.1.

Reduction: The final step involves the reduction of the two nitro groups to amino groups. Common reducing agents for this transformation include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Modern and Sustainable Synthetic Approaches for this compound Functionalization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of heterocyclic compounds like benzoxazolinones. mdpi.comrsc.org

Selective Amination and Functional Group Interconversions

Selective functionalization of the benzoxazolinone core is crucial for creating a library of derivatives with diverse biological activities. semanticscholar.org Functional group interconversion (FGI) is a key strategy where one functional group is transformed into another. wikipedia.orgsolubilityofthings.comvanderbilt.edu For instance, the amino groups of this compound can be selectively acylated, alkylated, or converted into other functionalities.

Modern amination techniques offer selective ways to introduce amino groups. For example, copper-catalyzed amination of aryl halides provides a rapid and selective route to aryl amines. koreascience.kr While this might be applied to a halogenated benzoxazolinone precursor, direct C-H amination is a more atom-economical approach. Rhodium(II)-catalyzed C-H amination has been shown to be effective for the synthesis of benzoxazolones from arylcarbamate substrates via an intramolecular nitrene C-H insertion. acs.org

Transition Metal-Catalyzed Coupling Reactions for Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. eie.grsioc-journal.cnnih.gov These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, can be used to introduce various substituents onto the benzoxazolinone scaffold.

For the derivatization of this compound, the amino groups can be first converted to more suitable coupling partners, such as halides or triflates, through diazotization followed by Sandmeyer-type reactions. These halogenated or triflated benzoxazolinones can then undergo various cross-coupling reactions.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Derivative Synthesis

| Reaction Type | Catalyst/Reagents | Application for Benzoxazolinone Derivatives |

| Suzuki Coupling | Palladium catalyst, boronic acid | Arylation or vinylation of a halogenated benzoxazolinone. mdpi.com |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | N-arylation of the benzoxazolinone nitrogen or amination of a halogenated position on the benzene ring. dntb.gov.ua |

| Hiyama Coupling | Palladium catalyst, organosilane | Arylation of a halogenated benzoxazolinone. mdpi.com |

| Decarbonylative Coupling | Transition metal catalyst | Alternative to traditional cross-coupling using carbonyl derivatives. nih.gov |

The development of these modern synthetic methods allows for the efficient and selective synthesis of a diverse range of this compound derivatives, which is essential for the exploration of their structure-activity relationships and the discovery of new therapeutic agents.

Photochemical and Electrochemical Synthetic Methods

The synthesis of complex heterocyclic structures has increasingly utilized photochemical and electrochemical methods, which offer alternative pathways to classical thermal reactions. These techniques can provide novel reactivity, high selectivity, and milder reaction conditions, often avoiding the need for harsh reagents. academie-sciences.fr While specific examples detailing the photochemical or electrochemical synthesis of this compound are not prevalent in the literature, the principles applied to related heterocyclic systems, such as benzoxazoles, can be extrapolated.

Photochemical Synthesis: Photochemistry leverages light as an energy source to access excited electronic states of molecules, enabling unique transformations. academie-sciences.fr For the synthesis of heterocyclic cores, photoinduced reactions like [2+2] cycloadditions and Norrish-Yang rearrangements have been foundational. chim.itnih.gov More recently, photoredox catalysis has emerged as a powerful tool, allowing for a wide range of reactions with high functional group tolerance under sustainable conditions, often using visible light. chim.it For instance, the photochemical synthesis of tetrahydroquinoline scaffolds, another important heterocyclic motif, has been achieved through a radical annulation between maleimides and N-alkyl anilines, initiated by the formation of an electron donor-acceptor (EDA) complex upon irradiation. nih.gov Such strategies could potentially be adapted for constructing or modifying the benzoxazolin-2-one skeleton.

Electrochemical Synthesis: Organic electrosynthesis uses electrical current to drive redox reactions, offering a green and sustainable alternative to conventional chemical oxidants and reductants. nih.govbeilstein-journals.org This method has been successfully applied to the synthesis of benzoxazoles from readily available anilides. rsc.org The process typically involves the direct anodic oxidation of a substrate to generate a reactive intermediate, such as a radical cation, which then undergoes further reaction. nih.govrsc.org By employing simple electrode materials and a constant current protocol, this approach presents an attractive alternative to conventional synthetic pathways. rsc.org The dual role of certain reagents, acting as both a reactant and a supporting electrolyte, can further enhance the atom economy of the process. nih.gov

The table below summarizes general approaches in photochemical and electrochemical synthesis that could be relevant for synthesizing derivatives of benzoxazolinones.

| Method Type | General Approach | Key Features | Potential Application | Citations |

| Photochemical | Photoredox Catalysis | Uses light to generate reactive intermediates via single-electron transfer (SET). Employs photocatalysts. | C-H functionalization or cyclization reactions to form the heterocyclic ring. | chim.itbeilstein-journals.org |

| Photochemical | Photoinduced Cycloaddition | Light-induced [2+2] cycloaddition to form strained ring systems, which can be precursors. | Formation of a cyclobutane (B1203170) intermediate that can be rearranged to the desired scaffold. | nih.gov |

| Electrochemical | Anodic Oxidation | Direct oxidation of a starting material (e.g., anilide) at the anode to form a reactive radical intermediate. | Intramolecular cyclization to form the oxazole (B20620) ring of the benzoxazole (B165842) system. | rsc.org |

| Electrochemical | Dehydrogenative Coupling | Anodic oxidation triggers the reaction, followed by nucleophilic attack to form new bonds (e.g., C-S). | Formation of sulfonamide derivatives by coupling with SO2 and amines, demonstrating C-H activation. | nih.gov |

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity is critical for the accurate characterization and evaluation of a chemical compound. This level of purity, often exceeding 99.9%, necessitates the use of advanced and often combined purification techniques. boconline.co.uk For a compound like this compound, a multi-step purification strategy involving chromatography and recrystallization would be essential. google.comekb.eg

Chromatographic Purification: Chromatography is a cornerstone of purification in chemical synthesis and biopharmaceutical production, effectively separating the target compound from impurities based on differential partitioning between a mobile and a stationary phase. bestchrom.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. mabion.eu Given the two amino groups on the this compound ring, the compound will be basic. Cation-exchange chromatography (CEX) would be a suitable initial capture step, where the protonated diamino compound binds to a negatively charged resin at an appropriate pH. Impurities that are neutral or anionic would pass through. Elution is typically achieved by increasing the salt concentration or pH of the mobile phase. mabion.eu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique ideal for a final "polishing" step. It separates compounds based on hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. ekb.eg This method is highly effective at removing closely related structural analogs and other organic impurities.

The table below outlines chromatographic steps for purification.

| Technique | Principle of Separation | Stationary Phase Example | Role in Purification | Citations |

| Cation-Exchange (CEX) | Net positive charge | Strong CEX resins | Capture and intermediate purification; removal of process-related impurities. | mabion.eu |

| Anion-Exchange (AEX) | Net negative charge | Anion-exchange resins | Flow-through mode to remove acidic and other negatively charged impurities. | bestchrom.commabion.eu |

| RP-HPLC | Hydrophobicity | C8 or C18 silica | Final polishing; removal of structurally similar impurities. | ekb.eg |

| Affinity Chromatography | Specific binding interactions | Ligand-specific resin | Highly selective purification, though requires a suitable tag or specific interaction. | nih.gov |

Recrystallization for Final Purification: Recrystallization is a powerful technique for purifying solid organic compounds to a high degree. mt.com The method relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mnstate.edu

For compounds that are highly soluble only in solvents like Dimethyl sulfoxide (B87167) (DMSO), specialized recrystallization techniques may be required. researchgate.net These include:

Slow Evaporation: The compound is dissolved in DMSO, and the solvent is allowed to evaporate slowly at room temperature. researchgate.net

Vapor Diffusion: A solution of the compound in DMSO is placed in a chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the DMSO solution, reducing the compound's solubility and inducing crystallization. researchgate.netunifr.ch

Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of the DMSO solution. Slow diffusion at the interface between the two immiscible or miscible layers promotes crystal growth. researchgate.net

The successful combination of chromatographic separation followed by a final recrystallization step is a robust strategy to achieve the high purity required for research-grade this compound.

The table below shows purity standards for research-grade chemicals.

| Grade Name | Typical Purity (%) | Context | Citations |

| Zero Grade | 99.998% | Specialty Nitrogen Gas | boconline.co.uk |

| Research Grade | 99.9995% | Specialty Nitrogen Gas | boconline.co.uk |

| High Purity | 99.995% | Specialty Hydrogen Gas | boconline.co.uk |

| Ultra High Purity | 99.9999% | Specialty Helium Gas | boconline.co.uk |

Chemical Reactivity and Mechanistic Studies of 5,6 Diaminobenzoxazolin 2 One

Nucleophilic and Electrophilic Reactivity of the Amino and Carbonyl Centers

The reactivity of 5,6-diaminobenzoxazolin-2-one is characterized by the dual nature of its functional groups. The two amino groups attached to the benzene (B151609) ring significantly increase the electron density of the aromatic system, making it susceptible to electrophilic attack. Conversely, the carbonyl group within the heterocyclic ring acts as an electrophilic center, prone to attack by nucleophiles.

Nucleophilic Character:

The nitrogen atoms of the amino groups possess lone pairs of electrons, rendering them nucleophilic. Their reactivity is influenced by several factors:

Protonation State: The protonation state of the amino groups dramatically affects their nucleophilicity. In their unprotonated form, they are strong nucleophiles. However, under acidic conditions, protonation to form ammonium (B1175870) ions significantly diminishes their nucleophilic character. This is because a positively charged species is a poor electron donor. For instance, a hydroxide (B78521) ion is about 10,000 times more nucleophilic than a neutral water molecule. libretexts.org

Solvent Effects: The choice of solvent can modulate the nucleophilicity of the amino groups. In protic solvents, hydrogen bonding between the solvent and the amino groups can create a "solvent cage," reducing their availability to attack an electrophile. libretexts.org Polar aprotic solvents, on the other hand, are less effective at solvating the nucleophile, leaving it more "free" to react. libretexts.org

Electrophilic Character:

The carbonyl carbon of the benzoxazolin-2-one moiety is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is a key feature in many of its reactions.

Inductive and Resonance Effects: The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbon. researchgate.net

Ambident Nature: The molecule can be considered an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. The regioselectivity of its reactions often depends on whether the reaction proceeds via an SN1 or SN2 mechanism. dalalinstitute.com

Mechanistic Pathways of Key Organic Transformations

The unique structural features of this compound allow it to participate in a variety of organic transformations, each with distinct mechanistic pathways.

The benzoxazolinone ring can undergo cleavage and rearrangement under specific conditions. These reactions often involve nucleophilic attack at the carbonyl carbon, followed by a series of steps leading to a new molecular scaffold.

Hydrolysis: Under basic conditions, the lactam-like bond in the oxazolinone ring can be hydrolyzed, leading to ring-opening. This typically proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon.

Rearrangement Reactions: The molecule can undergo various rearrangement reactions, such as the Favorskii rearrangement, which involves the formation of a cyclopropanone (B1606653) intermediate. harvard.edu Other potential rearrangements include those analogous to the α-ketol rearrangement, which can be catalyzed by acids or bases and involve a 1,2-shift of an alkyl or aryl group. beilstein-journals.org The Dimroth rearrangement, a process involving ring opening and closing, is another possibility for related heterocyclic systems. rsc.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. slideshare.net The electron-rich aromatic core of this compound can participate in cycloaddition reactions. msu.edudspmuranchi.ac.in

Diels-Alder Reactions: The diene system within the benzene ring can potentially act as a diene in a Diels-Alder reaction, a [4+2] cycloaddition, to form a six-membered ring. nih.gov The feasibility of this reaction depends on the dienophile and reaction conditions.

1,3-Dipolar Cycloadditions: The molecule could also participate in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles to form five-membered heterocyclic rings. msu.edumdpi.com

[2+2] Cycloadditions: Formal [2+2] cycloaddition reactions have been observed with related 1,4-dihydropyridine (B1200194) systems, suggesting that under certain conditions, the C5-C6 double bond could act as an activated alkene. nih.gov

The diaminobenzoxazolinone system is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation: The amino groups can be oxidized to nitro groups or other oxidized nitrogen species. The aromatic ring itself can also undergo oxidative coupling or cyclization reactions, sometimes catalyzed by transition metals like copper. nih.govorganic-chemistry.org The oxidation of similar benzotriazole (B28993) derivatives has been studied using strong oxidizing agents like ferrate(VI), where the reaction proceeds via electrophilic attack. nih.gov

Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents. The aromatic nitro groups, if present in a precursor, can be reduced to the corresponding amino groups.

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions. uclouvain.bemdpi.com

Reaction Rates: The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. Kinetic studies can help elucidate the reaction mechanism by determining the order of the reaction with respect to each reactant. mdpi.com

Thermodynamic Stability: The thermodynamic stability of the reactants, intermediates, and products determines the position of the equilibrium. mdpi.com Computational methods can be used to calculate the energies of these species and predict the feasibility of a reaction. mdpi.com

Table 1: Hypothetical Kinetic Data for a Reaction of this compound (This is a representative table and does not reflect actual experimental data)

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

| 4 | 0.2 | 0.2 | 8.0 x 10⁻⁴ |

Solvent Effects and Catalysis in this compound Reactions

The choice of solvent and the use of catalysts can have a profound impact on the outcome of reactions involving this compound. rsc.org

Solvent Effects: Solvents can influence reaction rates and selectivities through various interactions with the reactants, intermediates, and transition states. nih.govrsc.org Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, while polar aprotic solvents are good at solvating cations but not anions. libretexts.org The dielectric constant of the solvent can also play a significant role. pitt.edu

Catalysis: Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. mdpi.com For reactions involving this compound, both acid and base catalysis can be employed to activate the electrophilic and nucleophilic centers, respectively. Transition metal catalysts are often used in cross-coupling and oxidation reactions. nih.govorganic-chemistry.org

Design, Synthesis, and Structural Exploration of 5,6 Diaminobenzoxazolin 2 One Analogs and Derivatives

Rational Design Principles for Structural Modification

The rational design of analogs based on the 5,6-diaminobenzoxazolin-2-one scaffold is guided by established principles aimed at optimizing molecular interactions with biological targets. nih.govnajah.edu A primary strategy involves creating hybrid molecules that combine the benzoxazolinone core with other pharmacophores to achieve dual-acting or synergistic effects. mdpi.com Modifications are typically planned to enhance properties such as:

Target Binding Affinity: Introducing functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with a target protein. The amino groups at positions 5 and 6 are prime sites for such modifications.

Selectivity: Altering the substitution pattern to favor binding to a specific target over off-targets, which is a crucial aspect of modern drug design. sigmaaldrich.com

Pharmacokinetic Properties: Modifying lipophilicity and metabolic stability by adding or altering substituents. For instance, introducing fluorine atoms can enhance metabolic resistance, while adding polar groups can modulate solubility. ontosight.ai

Conformational Control: Introducing bulky groups or creating cyclic structures to lock the molecule into a specific, biologically active conformation, thereby reducing the entropic penalty of binding. nih.gov

The design process often employs computational modeling to predict how structural changes will affect binding and other properties before undertaking synthetic work. researchgate.net

Synthetic Strategies for Diverse Functionalized Derivatives

The synthesis of derivatives from this compound can be systematically approached by modifying three distinct regions of the molecule: the amino substituents, the benzene (B151609) ring, and the heterocyclic system.

Modifications at the Amino Substituents

The two primary amino groups at the C5 and C6 positions are highly versatile handles for derivatization. Their nucleophilic nature allows for a wide range of chemical transformations.

Acylation: The amino groups can be readily acylated using acid chlorides, anhydrides, or carboxylic acids with a coupling agent to form amides. This reaction is fundamental for creating libraries of compounds with varying substituents. A notable strategy involves the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids, a method that can be adapted for this compound to produce 5-carboxamido derivatives selectively. frontiersin.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a key functional group found in many therapeutic agents.

Alkylation and Arylation: Direct alkylation can be achieved with alkyl halides, while arylation can be performed via cross-coupling reactions, such as the Buchwald-Hartwig amination.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors. For example, thiosemicarbazide (B42300) precursors can be used to generate more complex thiourea-containing structures. nih.govmdpi.com

| Modification Type | Reagent Example | Functional Group Formed | Purpose/Significance |

| Acylation | Acetyl chloride, Benzoic acid + COMU | Amide | Introduce diverse R-groups, modulate polarity |

| Sulfonylation | Tosyl chloride | Sulfonamide | Introduce stable, acidic N-H group |

| Urea Formation | Phenyl isocyanate | Disubstituted Urea | Enhance hydrogen bonding capability |

| Thiourea Formation | Methyl isothiocyanate | Disubstituted Thiourea | Enhance hydrogen bonding, introduce sulfur atom |

Substitutions on the Benzene Ring of the Benzoxazolinone Core

The existing amino groups are strong activating groups that direct subsequent electrophilic aromatic substitutions (EAS) to the ortho and para positions. wizeprep.com In the this compound system, the C4 and C7 positions are activated for substitution.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogens can increase potency and modulate pharmacokinetic profiles.

Nitration: The introduction of a nitro group (—NO2) can serve as a precursor for a third amino group upon reduction or act as a strong electron-withdrawing group. minia.edu.eg Studies on 2-benzoxazolinone (B145934) have shown that nitration can occur on the benzene ring. mdpi.com

The regioselectivity of these reactions will be dictated by the powerful directing effect of the two existing amino groups, likely leading to substitution at the C4 or C7 position.

Variations of the Heterocyclic Ring System

Altering the core heterocyclic structure provides another avenue for creating novel analogs.

Ring Opening: The lactam (cyclic amide) bond within the oxazolinone ring can be hydrolyzed under certain conditions, leading to ring-opened derivatives like N-(2-hydroxyphenyl) substituted compounds. nih.govresearchgate.net This dramatically changes the shape and electronic properties of the scaffold.

Heteroatom Exchange: Synthetic routes can be designed to replace the ring oxygen (O1) with other heteroatoms. For instance, using precursors like 2-aminothiophenols or 1,2-phenylenediamines in cyclization reactions can lead to the corresponding benzothiazolin-2-one or benzimidazolin-2-one cores, respectively. These subtle changes can significantly impact biological activity.

Thionation: The carbonyl group (C2) can be converted to a thiocarbonyl group using reagents like Lawesson's reagent, yielding the corresponding 5,6-diaminobenzoxazolin-2-thione.

| Variation Type | General Approach | Resulting Core Structure |

| Ring Opening | Lactam hydrolysis | 2-Amino-4,5-diaminophenol derivative |

| Heteroatom Exchange (S for O) | Cyclization of an aminothiophenol | Benzothiazolin-2-one |

| Heteroatom Exchange (N for O) | Cyclization of a phenylenediamine | Benzimidazolin-2-one |

| Thionation of Carbonyl | Reaction with Lawesson's Reagent | Benzoxazolin-2-thione |

Conformational Analysis and Isomeric Studies

The study of the three-dimensional structure and isomeric forms of this compound derivatives is crucial for understanding their structure-activity relationships. lumenlearning.com

The benzoxazolinone ring system itself is largely planar, but substituents can influence its fine geometry. mdpi.com Conformational analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT), is used to determine the preferred spatial arrangement of atoms. nih.govrsc.orgchemrxiv.org For example, the introduction of bulky substituents on the amino groups can lead to restricted rotation (atropisomerism) around the C-N bonds, resulting in stable rotational isomers (rotamers) that may exhibit different biological activities.

Isomeric purity is a significant consideration during synthesis. The synthesis of functionalized benzoxazolinones, much like related rhodamine dyes, can sometimes lead to regioisomers that are difficult to separate if an unsymmetrical starting material is used. researchgate.net Therefore, synthetic routes must be designed to be highly regioselective. For disubstituted benzene derivatives, three structural isomers—ortho, meta, and para—are possible, each with distinct properties and spectroscopic signatures. spectroscopyonline.com In the context of further substitution on the 5,6-diamino core, careful analysis is required to confirm the position of new functional groups (e.g., at C4 vs. C7).

Development of Hybrid Molecular Architectures Incorporating the this compound Unit

A modern strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single chemical entity with multiple modes of action. mdpi.comnih.gov The this compound scaffold is an excellent platform for developing such hybrids.

The amino groups provide convenient points for attaching other molecular fragments via stable linkers. For example, one of the amino groups could be acylated with a carboxylic acid derivative of another bioactive molecule, such as a 1,2,3-triazole or a coumarin. mdpi.combeilstein-journals.org This approach has been used to combine different heterocyclic systems to generate compounds with enhanced or novel biological activities. nih.gov The synthesis of such hybrids requires robust and versatile coupling chemistries that are compatible with the functionalities present on both molecular components.

Advanced Spectroscopic and Spectrometric Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationmdpi.com

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 5,6-Diaminobenzoxazolin-2-one in solution. A suite of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine (NH₂) and amide (NH) groups. The two aromatic protons would appear as singlets due to their para-like disposition, with chemical shifts influenced by the electron-donating amino groups. The NH and NH₂ protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal all unique carbon environments. Key signals would include the carbonyl carbon (C=O) of the oxazolinone ring at a downfield shift (typically ~155-160 ppm), and aromatic carbons whose shifts are significantly influenced by the oxygen, nitrogen, and amino substituents. rsc.org

¹⁵N NMR: Although less common, ¹⁵N NMR could provide valuable information about the electronic environment of the three nitrogen atoms (two amine, one amide), helping to probe tautomeric equilibria and hydrogen bonding.

2D NMR:

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks, although for this specific molecule with isolated aromatic protons, its utility would be in confirming the absence of correlations.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons attached to the heteroatoms, by observing their correlations with nearby aromatic and NH protons. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. It can help confirm the substitution pattern by showing through-space interactions between the amino group protons and the adjacent aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ This table is illustrative and contains expected values based on the analysis of similar structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 (C=O) | - | ~158.0 | H-1 |

| 3a | - | ~140.0 | H-4, H-1 |

| 4 | ~6.5 | ~98.0 | C-5, C-6, C-7a |

| 5 (-NH₂) | ~4.5 (broad s) | ~135.0 | H-4, H-6(-NH₂) |

| 6 (-NH₂) | ~4.8 (broad s) | ~130.0 | H-7, H-5(-NH₂) |

| 7 | ~6.8 | ~105.0 | C-5, C-6, C-3a |

| 7a | - | ~128.0 | H-7, H-1 |

| 1 (N-H) | ~10.5 (broad s) | - | C-2, C-7a, C-3a |

For analyzing the compound in its solid state, solid-state NMR (ssNMR) would be employed. This technique is particularly useful for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous material. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution ¹³C and ¹⁵N spectra, revealing structural differences between solid forms that are not observable in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bondingmdpi.com

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amines and the secondary amide would appear as strong, broad bands in the 3200-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O (amide carbonyl) stretch is expected around 1700-1750 cm⁻¹. nih.gov Other key bands include C-N stretching, C-O-C stretching of the ether linkage within the ring, and aromatic C=C and C-H vibrations. esisresearch.org

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations would produce strong signals. The symmetric N-H stretching and C=O stretching vibrations would also be observable. Comparing FT-IR and Raman spectra can help in the complete vibrational assignment of the molecule. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound This table is illustrative, based on typical frequencies for the indicated functional groups.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Amine, Amide) | 3200 - 3500 | 3200 - 3500 | Strong (IR), Medium (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C=O Stretch (Lactam) | ~1730 | ~1730 | Very Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 | Medium-Strong |

| C-O-C Stretch (Ring) | 1200 - 1250 | 1200 - 1250 | Strong (IR) |

| C-N Stretch | 1300 - 1350 | 1300 - 1350 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition of this compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution analyzer (such as TOF or Orbitrap) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of its molecular formula (C₇H₇N₃O₂). mdpi.com

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. By inducing fragmentation of the isolated molecular ion, characteristic product ions can be generated. Expected fragmentation patterns would involve the loss of small neutral molecules like CO, HNCO, or cleavage of the oxazolinone ring, providing further structural confirmation.

Electronic Absorption (UV-Vis) and Emission (Fluorescence/Phosphorescence) Spectroscopy for Probing Electronic Structure and Transitions

UV-Vis Spectroscopy: The UV-visible absorption spectrum is used to study the electronic transitions within the molecule. The benzoxazolinone core is a chromophore, and the presence of two electron-donating amino groups on the benzene (B151609) ring is expected to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound. The spectrum would likely show multiple bands corresponding to π→π* transitions within the conjugated aromatic system. bg.ac.rs

Fluorescence Spectroscopy: Many aromatic amines and heterocyclic compounds are fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between absorption and emission maxima), and quantum yield would provide insights into the nature of the excited state and de-excitation pathways. nih.gov The fluorescence properties are often highly sensitive to the solvent environment.

X-ray Crystallography for Definitive Solid-State Structural Parameters and Intermolecular Interactionsuni-hannover.de

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov Obtaining a suitable single crystal of this compound would allow for the unequivocal confirmation of its connectivity and conformation.

Furthermore, the crystal structure would reveal the network of intermolecular interactions, such as hydrogen bonds involving the amine and amide N-H groups and the carbonyl oxygen. mdpi.com This information is critical for understanding the compound's physical properties, such as melting point and solubility, and for rationalizing its solid-state packing. The analysis would likely show extensive hydrogen bonding, potentially forming sheets or a 3D network structure.

Computational and Theoretical Chemistry Investigations of 5,6 Diaminobenzoxazolin 2 One

Predictive Modeling of Chemical Behavior: Linear Free Energy Relationships (LFERs) and Quantitative Structure-Reactivity Relationships (QSRR)There are no specific Linear Free Energy Relationship (LFER) or Quantitative Structure-Reactivity Relationship (QSRR) models or studies reported in the literature for 5,6-Diaminobenzoxazolin-2-one.

Due to the lack of specific data, no data tables can be generated for this compound.

Based on a comprehensive search of available scientific literature, there are no specific molecular docking or simulation studies focused on the intermolecular interactions of this compound with non-biological receptors for material science applications.

Computational and theoretical chemistry investigations, including molecular docking and simulations, are powerful tools for understanding and predicting the behavior of molecules. However, the application of these methods to this compound has been primarily directed towards its potential biological activities. Research in this area has explored its interactions with biological targets such as enzymes and proteins.

The exploration of this compound in the context of material science, particularly its interactions with non-biological receptors, remains an uninvestigated area of research. Such studies would be valuable for understanding its potential use in the development of novel materials, polymers, or sensors. Future computational research could explore the binding affinity and interaction modes of this compound with various material surfaces or within different polymer matrices, providing insights into its compatibility, stability, and functional performance in a non-biological context.

Due to the absence of published research in this specific area, no data tables or detailed research findings on the molecular docking and simulation of this compound with non-biological receptors can be provided at this time.

Advanced Materials Science Applications of 5,6 Diaminobenzoxazolin 2 One

Integration into Functional Organic Materials and Frameworks

No specific research was found detailing the integration of 5,6-Diaminobenzoxazolin-2-one into functional organic materials or frameworks. The presence of two amine groups and a heterocyclic core suggests it could potentially act as a monomer or building block for polymers or porous organic frameworks, but no such materials have been reported in the reviewed literature.

Potential in Organic Electronics and Optoelectronic Materials (e.g., organic semiconductors, light-emitting materials)

There is no available data or research on the application of this compound in organic electronics or optoelectronic materials. Its potential as an organic semiconductor or a light-emitting material has not been explored in the scientific literature found.

Role in Supramolecular Chemistry and Self-Assembly Systems

No studies were identified that investigate the role of this compound in supramolecular chemistry or self-assembly systems. The hydrogen bonding capabilities of its amine and amide groups could theoretically facilitate self-assembly, but no specific examples or systems have been documented.

Development of Hybrid Materials with Inorganic Components (e.g., metal-organic frameworks, composites)

While the development of hybrid materials using diamino-functionalized organic linkers is a broad area of research, no specific metal-organic frameworks (MOFs) or other composites incorporating this compound as a ligand or component have been reported. Research on diamino-functionalized MOFs for applications like gas capture or catalysis has utilized other organic molecules. nih.govd-nb.inforsc.org

Surface Functionalization and Interface Chemistry in Material Fabrication

The use of amine-containing compounds for the surface functionalization of inorganic materials is a well-established technique to alter surface properties for various applications, including water treatment and catalysis. mdpi.com However, no literature specifically reports the use of this compound for surface functionalization or in the interface chemistry of material fabrication.

Polymer Chemistry Integration of 5,6 Diaminobenzoxazolin 2 One

5,6-Diaminobenzoxazolin-2-one as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, conferred by its two primary amine groups, makes it a prime candidate as a monomer for step-growth polymerization processes. These reactions typically involve the condensation of two different functional groups to form a new linking bond, such as an amide or imide, with the concurrent elimination of a small molecule like water.

The aromatic diamine functionality of this compound allows it to readily participate in condensation polymerization with various co-monomers, such as dicarboxylic acids, diacyl chlorides, or tetracarboxylic dianhydrides, to yield high-performance polymers like polyamides and polyimides.

Polyamides: The reaction of this compound with dicarboxylic acid chlorides is a classic example of polyamide synthesis. This polycondensation reaction would result in a polymer backbone featuring amide linkages and pendant benzoxazolinone moieties. These polymers are anticipated to exhibit high thermal stability and mechanical strength, characteristic of aromatic polyamides.

Polyimides: For the synthesis of polyimides, this compound can be reacted with tetracarboxylic dianhydrides. This two-step process typically involves the formation of a soluble poly(amic acid) precursor at low temperatures, which is then converted to the final polyimide through thermal or chemical imidization. The resulting poly(benzoxazole imide)s are expected to possess exceptional thermal and oxidative stability. The incorporation of the benzoxazolinone unit can influence properties such as solubility, processability, and liquid-crystalline behavior.

| Polymer Type | Co-monomer | Resulting Polymer | Expected Properties |

| Polyamide | Dicarboxylic acid dichloride | Poly(amide-benzoxazolinone) | High thermal stability, good mechanical properties |

| Polyimide | Tetracarboxylic dianhydride | Poly(imide-benzoxazolinone) | Exceptional thermal stability, chemical resistance |

| Polyurea | Diisocyanate or Phosgene (B1210022) derivative | Poly(urea-benzoxazolinone) | Strong hydrogen bonding, good mechanical properties |

This table is generated based on established principles of condensation polymerization applied to aromatic diamines.

While the primary amine groups are the most reactive sites for polymerization, the benzoxazolinone ring itself presents possibilities for ring-opening polymerization (ROP), albeit likely requiring specific catalytic conditions. This approach is more commonly observed in the closely related benzoxazine (B1645224) structures, which undergo thermally or catalytically induced cationic ring-opening polymerization to form polybenzoxazines.

The polymerization of benzoxazines proceeds through a cationic pathway, where the oxazine (B8389632) ring opens at high temperatures, often catalyzed by acids or other species capable of generating a cation on the ring. By analogy, it is conceivable that under specific conditions, the lactam (cyclic amide) ring in the benzoxazolinone moiety could be induced to open. However, this would likely require N-acylation or activation with potent electrophiles, as the amide bond is generally more stable than the oxazine ether linkage. Research in this area would be exploratory, aiming to develop new polymer architectures not accessible through conventional condensation methods.

Synthesis and Characterization of Benzoxazolinone-Containing Polymers

To utilize benzoxazolinone derivatives in chain-growth polymerization, the monomer must first be functionalized with a polymerizable group, such as a vinyl, acrylate (B77674), or acrylamide (B121943) moiety. This transforms the molecule into a functional monomer that can participate in controlled radical or living polymerization techniques.

Controlled/living radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for creating well-defined polymers with controlled molecular weights and narrow dispersities.

To employ these techniques, one of the amine groups of this compound could be acylated with a molecule like acryloyl chloride or methacryloyl chloride to introduce a polymerizable double bond. The resulting monomer could then be polymerized via ATRP or RAFT.

ATRP: The ATRP of a (meth)acrylamide monomer derived from this compound would typically use a copper catalyst complexed with a ligand. This method has been successfully applied to synthesize a wide range of functional polymers, including those with complex architectures.

RAFT: RAFT polymerization of a benzoxazolinone-functionalized acrylamide or acrylate monomer would involve a chain transfer agent to mediate the polymerization. RAFT is known for its tolerance to a wide variety of functional groups and solvents, making it a versatile option for creating polymers with pendant benzoxazolinone units.

Table of Potential Benzoxazolinone-Containing Monomers for CRP

| Monomer Structure | Polymerization Method | Potential Polymer Properties |

|---|---|---|

| N-Acryloyl-5-amino-6-aminobenzoxazolin-2-one | RAFT, ATRP | Functional side chains for cross-linking or modification |

| N,N'-Bis(acryloyl)-5,6-diaminobenzoxazolin-2-one | RAFT, ATRP (as cross-linker) | Cross-linked networks, hydrogels |

This table outlines hypothetical monomers derived from this compound for use in controlled radical polymerization.

Living polymerization techniques provide excellent control over polymer architecture. The most relevant living polymerization for a structure related to benzoxazolinone is the living cationic ring-opening polymerization (CROP) of 2-oxazolines. This process is initiated by an electrophile and proceeds with a living character, allowing for the synthesis of well-defined polymers, block copolymers, and various architectures.

While this compound itself does not undergo this type of ROP, a monomer could be designed where the benzoxazolinone moiety is attached as a substituent to a 2-oxazoline ring. Polymerization of such a monomer via CROP would yield a poly(2-oxazoline) with pendant benzoxazolinone groups. This strategy combines the precise control of living CROP with the functionality of the benzoxazolinone core.

Post-Polymerization Modification Strategies for Benzoxazolinone Polymers

Polymers incorporating the this compound unit, either in the backbone or as a pendant group, offer multiple avenues for post-polymerization modification. This approach allows for the introduction of various functionalities onto a pre-formed polymer scaffold.

If a polymer is synthesized leaving one or both of the primary amine groups of the benzoxazolinone moiety unreacted (for instance, by using a protecting group strategy during polymerization), these amines become handles for subsequent modification. They can be reacted with a wide range of electrophiles to attach different functional groups, such as:

Acyl chlorides or anhydrides: To introduce alkyl or aryl chains, or other functional groups.

Isocyanates: To form urea (B33335) linkages, potentially for creating materials with enhanced hydrogen bonding.

Epoxides: Ring-opening of epoxides with the amine groups can introduce hydroxyl functionalities.

Aldehydes or ketones: To form Schiff bases, which can be further reduced to stable secondary amines.

Furthermore, polymers with pendant oxazoline (B21484) groups, synthesized via radical polymerization of monomers like 2-isopropenyl-2-oxazoline, are known to be excellent platforms for post-polymerization modification. The pendant oxazoline ring can undergo ring-opening reactions with various nucleophiles, such as carboxylic acids or thiols, to introduce a wide array of functional side chains. A similar strategy could be envisioned for polymers with pendant benzoxazolinone groups, where the lactam ring, although more stable, might be opened under specific conditions, or the aromatic part of the moiety could be functionalized.

Lack of Publicly Available Research on this compound in Advanced Polymer Applications

Comprehensive searches for the chemical compound This compound have revealed a significant gap in the publicly available scientific literature regarding its specific integration into advanced polymer architectures and the investigation of structure-property relationships in resulting polymeric systems. Despite targeted inquiries into its use in polymer synthesis, the development of composites, and detailed analysis of its influence on polymer characteristics, no dedicated research findings, data, or scholarly articles were identified.

The initial objective was to construct a detailed article focusing on the "," with specific sections dedicated to the "Development of Advanced Polymer Architectures and Composites with this compound Units" and the "Investigation of Structure-Property Relationships in Benzoxazolinone-Based Polymeric Systems." However, the absence of foundational research, including synthesis protocols for polymers derived from this specific monomer and subsequent characterization data, precludes the creation of a scientifically accurate and informative article as per the requested outline.

The requested data tables and detailed research findings on this particular compound's role in polymer chemistry are not available in the indexed scientific domain. Therefore, it is not possible to provide a fact-based article on the specified topics at this time. Further research and publication in this specific area of polymer chemistry would be required to address the inquiry in a comprehensive manner.

Future Research Directions and Unresolved Challenges for 5,6 Diaminobenzoxazolin 2 One

Exploration of Novel and Efficient Synthetic Routes

The development of versatile and efficient synthetic pathways is paramount to enabling the widespread study and application of 5,6-Diaminobenzoxazolin-2-one. Current synthetic strategies for related benzoxazolinone cores often serve as a foundation, yet the introduction of the dual amino functionalities at the 5 and 6 positions presents a unique chemical challenge. Future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Key areas for exploration include:

Multi-component Reactions: Investigating one-pot, multi-component reactions could offer a streamlined approach to the benzoxazolinone core, potentially reducing the number of synthetic steps and purification processes.

Catalytic Methods: The use of novel catalysts, including transition metals and organocatalysts, could facilitate more selective and efficient cyclization and amination reactions.

Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, scalability, and safety, which would be advantageous for the larger-scale production of this compound and its derivatives.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Well-established, predictable outcomes. | Often multi-step, leading to lower overall yields and increased waste. |

| Convergent Synthesis | Higher overall yields, modular approach. | Requires careful planning of synthetic fragments. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations. The interplay between the benzoxazolinone core and the two amino groups can lead to complex and competing reaction pathways.

Future mechanistic studies should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction intermediates, transition states, and energy profiles, guiding experimental design.

Kinetic Studies: Detailed kinetic analysis of key synthetic steps will help in identifying rate-determining steps and optimizing reaction conditions for improved efficiency.

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be employed to monitor reactions in real-time, providing direct evidence for proposed mechanistic pathways.

Unraveling these mechanisms will enable chemists to exert finer control over product selectivity and to develop more robust and reliable synthetic methods.

Rational Design and Predictive Synthesis of Tailored Benzoxazolinone-Based Materials

The unique chemical architecture of this compound, featuring a rigid heterocyclic core and two nucleophilic amino groups, makes it an attractive building block for the creation of novel polymers and functional materials. The diamino functionality allows for the formation of linear polymers or cross-linked networks with tailored properties.

Future research in this area should be directed towards:

Polymer Synthesis and Characterization: The use of this compound as a monomer in polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, could lead to the development of high-performance polymers with enhanced thermal stability and mechanical properties.

Structure-Property Relationship Studies: A systematic investigation into how modifications to the benzoxazolinone core and the nature of the polymeric linkages influence the final material properties is essential. This will enable the rational design of materials for specific applications, such as gas separation membranes, flame-retardant materials, or advanced composites.

Computational Materials Science: Predictive modeling can be employed to simulate the properties of hypothetical benzoxazolinone-based polymers, accelerating the discovery of new materials with desired characteristics.

Table 2 outlines potential applications for materials derived from this compound.

| Material Type | Potential Properties | Potential Applications |

| Polyamides | High thermal stability, good mechanical strength. | Aerospace components, high-temperature textiles. |

| Polyimides | Excellent thermal and chemical resistance. | Electronics, flexible displays. |

| Epoxy Resins | Strong adhesion, good electrical insulation. | Adhesives, coatings, composites. |

Integration with Emerging Technologies in Chemical Synthesis and Materials Science Research

To unlock the full potential of this compound, its study must be integrated with cutting-edge technologies that are revolutionizing chemical synthesis and materials science.

Key technological integrations to explore include:

Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing chemical reaction data to predict optimal reaction conditions, suggest novel synthetic routes, and even design new benzoxazolinone derivatives with desired properties.

High-Throughput Experimentation: Automated synthesis and screening platforms can rapidly evaluate a large number of reaction conditions or material formulations, significantly accelerating the research and development cycle.

Advanced Characterization Techniques: The use of sophisticated analytical techniques, such as solid-state NMR, advanced mass spectrometry, and synchrotron-based methods, will be crucial for the in-depth characterization of new materials derived from this compound.

By embracing these emerging technologies, researchers can overcome many of the current challenges and expedite the translation of fundamental research on this compound into practical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Diaminobenzoxazolin-2-one, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis of benzoxazolinone derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds like benzimidazoles are synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources under reflux in polar solvents (e.g., ethanol or DMF) . Optimization includes varying temperature (80–120°C), reaction time (12–48 hours), and catalysts (e.g., acetic acid or p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. Yield improvements often require iterative testing of stoichiometric ratios (e.g., 1:1.2 molar ratios of amine to carbonyl precursors) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with characteristic peaks for amine (-NH₂) and carbonyl (C=O) groups. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors purity (>95% threshold). For example, in benzimidazole analogs, ¹H-NMR signals at δ 6.8–7.5 ppm confirm aromatic protons, and carbonyl peaks appear at ~170 ppm in ¹³C-NMR .

Q. What are the standard protocols for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution assays (MIC/MBC values against Gram-positive/negative bacteria). Anticancer potential is tested using MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations. Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin) are essential. For reproducibility, triplicate experiments and statistical validation (ANOVA, p < 0.05) are required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line selection, incubation time). To address this:

Replicate Studies : Repeat experiments under identical conditions (e.g., pH, temperature, solvent) .

Control Variables : Standardize cell passage numbers, serum concentrations, and compound solubility (e.g., DMSO concentration ≤0.1%) .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using random-effects models) .

Peer Validation : Collaborate with independent labs to confirm results .

Q. What strategies are effective for elucidating the mechanism of action of this compound in antimicrobial assays?

- Methodological Answer : Mechanistic studies require:

Enzyme Inhibition Assays : Target-specific assays (e.g., β-lactamase or DNA gyrase inhibition) .

Molecular Docking : Computational modeling (AutoDock Vina, Schrödinger Suite) predicts binding affinities to microbial targets .

Gene Expression Profiling : RNA-seq or qPCR identifies upregulated/downregulated genes in treated vs. untreated pathogens .

Resistance Induction Tests : Serial passaging of microbes under sub-MIC conditions evaluates resistance development .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : SAR studies involve:

Derivatization : Synthesize analogs with substitutions at the 5,6-amino positions (e.g., alkyl, aryl, or halogen groups) .

Bioactivity Testing : Compare IC₅₀/MIC values across derivatives to identify critical functional groups .

Computational QSAR : Use tools like CODESSA or MOE to correlate electronic (HOMO/LUMO) or steric parameters (logP) with activity .

Crystallography : X-ray diffraction of protein-ligand complexes reveals binding modes .

Data Contradiction and Validation

Q. What frameworks are recommended for analyzing contradictory data in pharmacological studies of this compound?

- Methodological Answer : Apply the Cognitive Activation Theory of Stress (CATS) to model dose-dependent effects over time . For instance:

- Short-Term vs. Long-Term Effects : High doses may show efficacy initially but induce toxicity later (e.g., mitochondrial dysfunction in MTT assays) .

- Resource Conservation Theory : Balance experimental rigor (e.g., replicates) with resource constraints to avoid data skew .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.